molecular formula C10H10N2O2 B11903809 3-amino-5-methyl-1H-indole-2-carboxylic acid CAS No. 749153-50-2

3-amino-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11903809
CAS No.: 749153-50-2
M. Wt: 190.20 g/mol
InChI Key: SLMVPPXKDZBQMW-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1H-indole-2-carboxylic acid: is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a suitable substituted phenylhydrazine and a corresponding ketone or aldehyde .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time. Catalysts and solvents are selected to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-amino-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Studies

3-Amino-5-methyl-1H-indole-2-carboxylic acid is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to effectively bind to various proteins and enzymes, making it a valuable tool for understanding biological mechanisms at the molecular level. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to study these interactions, revealing insights into how this compound may influence biological pathways .

Drug Development

The compound has garnered attention in drug development, particularly for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively, with certain modifications leading to improved binding affinity and inhibitory activity . The introduction of substituents at specific positions on the indole core enhances its effectiveness against viral targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For example, studies have demonstrated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound could be further developed into therapeutic agents for treating bacterial infections.

Agricultural Applications

The compound also shows promise in agricultural applications, particularly in the development of agrochemicals. Its biochemical properties can be harnessed to enhance crop protection strategies or improve plant growth through targeted interactions with plant metabolic pathways .

Case Study 1: HIV Integrase Inhibition

A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acid significantly inhibit HIV integrase activity. The introduction of long-chain substituents at specific positions on the indole core markedly improved inhibitory effects, with IC50 values as low as 0.13 μM for optimized derivatives .

Case Study 2: Neuroprotective Properties

Research on indole derivatives has indicated potential neuroprotective effects against oxidative stress and neurotoxicity. Compounds derived from indoles have shown promise in inhibiting monoamine oxidase-B (MAO-B), suggesting their utility in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 3-amino-5-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This dual functionality allows for diverse chemical reactions and biological interactions, making it a versatile compound in research and industry .

Biological Activity

3-Amino-5-methyl-1H-indole-2-carboxylic acid (often referred to as 3-aminoindole) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole ring system with an amino group at the 3-position and a carboxylic acid at the 2-position. This unique structure allows for various interactions with biological targets, which contribute to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives, particularly against HIV. A derivative of indole-2-carboxylic acid demonstrated effective inhibition of HIV-1 integrase, a crucial enzyme in the viral replication cycle. The compound showed an IC50 value of 0.13 μM, indicating potent activity against this target . Structural optimizations revealed that modifications at the C3 position significantly enhanced integrase inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antiviral agents.

Antimicrobial Activity

Research has also indicated that compounds related to this compound exhibit antimicrobial properties. A study on various derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics such as ampicillin .

Anticancer Potential

Indole derivatives have been investigated for their anticancer properties. Certain compounds within this class have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, one derivative exhibited cytotoxicity with IC50 values ranging from 0.08 to 12.07 mM across different cancer cell lines . This suggests that structural modifications can enhance the anticancer efficacy of indole-based compounds.

The biological activity of this compound is attributed to several mechanisms:

  • Metal Ion Chelation : The carboxyl group in the compound can chelate metal ions (e.g., Mg²⁺), which is critical for the activity of enzymes like integrase.
  • Hydrophobic Interactions : The indole core facilitates hydrophobic interactions with target proteins, enhancing binding affinity.
  • Structural Modifications : Variations at specific positions on the indole ring can significantly alter biological activity, allowing for tailored therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives related to this compound:

CompoundActivityIC50 ValueReference
Indole derivative 3HIV integrase inhibitor0.13 μM
Indole derivative 5dAntibacterial (S. aureus)MIC 37.9–113.8 μM
Indole derivative (various)AnticancerIC50 range: 0.08–12.07 mM

Properties

IUPAC Name

3-amino-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-2-3-7-6(4-5)8(11)9(12-7)10(13)14/h2-4,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMVPPXKDZBQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624582
Record name 3-Amino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749153-50-2
Record name 3-Amino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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